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molecular formula Cl3CrH12O18 B1589921 Chromium(III) perchlorate hexahydrate CAS No. 55147-94-9

Chromium(III) perchlorate hexahydrate

Cat. No. B1589921
M. Wt: 458.4 g/mol
InChI Key: AWECJTDFTJYSGZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US09234891B2

Procedure details

Dissolve chromium perchlorate hexahydrate (4.58 g) into 25 mL of purified water and shake vial thoroughly until all solid dissolves. In another vial, add 608 uL of ethylene diamine into 25 mL of purified water and shake the vial to mix. Add the ethylene diamine solution to the chromium solution. A precipitate will form upon addition. Shake the resulting solution on a platform mixer for 48 hrs. No precipitate should be visible. Any residual precipitate should be removed by centrifuging the solution and retaining the supernatant.
Quantity
4.58 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
608 μL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[Cl:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Cr+3:12].[Cl:13]([O-:17])(=[O:16])(=[O:15])=[O:14].[Cl:18]([O-:22])(=[O:21])(=[O:20])=[O:19].C(N)CN.[Cr]>O>[Cl:7]([O-:11])(=[O:10])(=[O:9])=[O:8].[Cr+3:12].[Cl:13]([O-:17])(=[O:16])(=[O:15])=[O:14].[Cl:18]([O-:22])(=[O:21])(=[O:20])=[O:19] |f:0.1.2.3.4.5.6.7.8.9,13.14.15.16|

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
O.O.O.O.O.O.Cl(=O)(=O)(=O)[O-].[Cr+3].Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
608 μL
Type
reactant
Smiles
C(CN)N
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves
ADDITION
Type
ADDITION
Details
to mix
CUSTOM
Type
CUSTOM
Details
A precipitate will form upon addition
CUSTOM
Type
CUSTOM
Details
Any residual precipitate should be removed

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
Cl(=O)(=O)(=O)[O-].[Cr+3].Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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